BenchChemオンラインストアへようこそ!

4-(3-Fluorophenyl)-4-oxobutyronitrile

CYP11B1 steroidogenesis enzyme inhibition

Select this 3-fluoro isomer for 19% lower CYP11B1 inhibition (IC50 5.81 µM) than the 4-fluoro analog, enabling finer dose-response tuning. Its weak CYP3A4 inhibition (IC50 20 µM) reduces metabolic noise in co-administration studies. Sourced at 98% purity, it ensures higher yields in sensitive cyano-group transformations. Ideal for CCR5 biology research with a cleaner CYP profile.

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
CAS No. 298690-71-8
Cat. No. B1321402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorophenyl)-4-oxobutyronitrile
CAS298690-71-8
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)CCC#N
InChIInChI=1S/C10H8FNO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2
InChIKeyYCVQQVZXSUCOFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-(3-Fluorophenyl)-4-oxobutyronitrile (CAS 298690-71-8) – Core Properties and Research Profile


4-(3-Fluorophenyl)-4-oxobutyronitrile (CAS 298690-71-8) is a phenyl-substituted gamma-oxobutyronitrile with the molecular formula C10H8FNO and a molecular weight of 177.18 g/mol . It belongs to the class of aliphatic nitriles bearing a 3-fluorophenyl ketone moiety. The compound is a solid with a density of 1.168 g/cm³ and a boiling point of 333.2 °C at 760 mmHg [1]. Its partition coefficient (LogP) is 2.31, and it exhibits limited aqueous solubility while being readily soluble in organic solvents . These baseline physicochemical parameters establish the foundation for its handling, formulation, and use as a synthetic intermediate or pharmacological probe.

Why 4-(3-Fluorophenyl)-4-oxobutyronitrile Cannot Be Replaced by a Generic Analog


In the 4-oxobutyronitrile series, the position and nature of the aryl substituent profoundly influence target engagement, metabolic stability, and physicochemical behavior. A shift from the 3‑fluoro to the 4‑fluoro or 2‑fluoro position alters the electronic distribution and steric accessibility of the ketone and nitrile groups, leading to measurable differences in enzyme inhibition potency, CYP liability, and even synthetic tractability . Because these structural variations translate directly into divergent assay outcomes and downstream development feasibility, substituting a close analog—even one with identical molecular formula—introduces uncontrolled variables that can invalidate comparative studies or derail a synthetic route. The following quantitative evidence demonstrates where 4-(3‑fluorophenyl)-4‑oxobutyronitrile occupies a distinct performance space relative to its nearest neighbors.

Quantitative Differentiation of 4-(3-Fluorophenyl)-4-oxobutyronitrile versus Closest Analogs


CYP11B1 Inhibition: Comparative Potency in Hamster V79MZ Cells

The 3‑fluorophenyl isomer inhibits human CYP11B1 with an IC50 of 5.81 µM, whereas the 4‑fluorophenyl congener displays an IC50 of 4.71 µM under identical assay conditions [1]. The 1.10 µM difference (19% lower potency for the 3‑fluoro variant) is reproducible and may reflect subtle alterations in active‑site complementarity. This head‑to‑head data pair, derived from the same laboratory protocol, provides a reliable benchmark for selecting the appropriate isomer in steroidogenesis studies.

CYP11B1 steroidogenesis enzyme inhibition

CYP3A4 Liability: Weak Inhibition Profile in Human Liver Microsomes

4-(3-Fluorophenyl)-4-oxobutyronitrile inhibits CYP3A4 with an IC50 of 20 µM [1]. In contrast, the benchmark CYP3A4 inhibitor ketoconazole exhibits an IC50 of approximately 0.02 µM (20 nM) [2]. The 1000‑fold higher IC50 indicates that the target compound is a very weak CYP3A4 ligand, suggesting a low propensity to cause pharmacokinetic drug–drug interactions. While direct comparative data for the 4‑fluoro analog in this assay are not available, the class‑level inference places the 3‑fluoro isomer among the less metabolically interfering members of the oxobutyronitrile family.

CYP3A4 drug-drug interaction metabolic stability

CCR5 Antagonism: Equivalent Potency to the 4‑Fluoro Isomer

Both the 3‑fluorophenyl and 4‑fluorophenyl isomers act as CCR5 antagonists with identical IC50 values of 9.20 µM in MOLT4 cell‑based calcium mobilization assays [1] [2]. The parity in potency indicates that the meta‑ versus para‑fluoro substitution does not alter the molecular recognition elements required for CCR5 binding. This finding positions the 3‑fluoro isomer as a direct substitute for the 4‑fluoro isomer in CCR5‑focused programs, with the added benefit of the distinct CYP profile noted above.

CCR5 chemokine receptor HIV entry

Commercial Purity: Higher Baseline Grade than 4‑Fluoro Analog

Multiple vendors supply 4-(3-fluorophenyl)-4-oxobutyronitrile at a purity of 98% , whereas the 4‑fluorophenyl isomer is typically offered at 97% purity . The 1% purity advantage, while modest, can translate into fewer impurities in sensitive biochemical assays and reduces the need for additional purification steps in multistep syntheses. For procurement decisions where consistent starting material quality is paramount, the 3‑fluoro isomer provides a tangible, verifiable edge.

purity procurement quality control

Optimal Use Cases for 4-(3-Fluorophenyl)-4-oxobutyronitrile Based on Empirical Differentiation


Steroidogenesis Studies Requiring Attenuated CYP11B1 Inhibition

When a research program demands partial CYP11B1 inhibition rather than complete blockade, the 3‑fluoro isomer (IC50 5.81 µM) provides a 19% potency reduction relative to the 4‑fluoro analog (IC50 4.71 µM) . This subtle attenuation can help fine‑tune dose‑response relationships in cellular models of cortisol synthesis without resorting to lower‑affinity chemotypes.

Metabolic Profiling with Minimal CYP3A4 Interference

In pharmacokinetic or drug‑drug interaction screening panels, the weak CYP3A4 inhibition of 4-(3-fluorophenyl)-4-oxobutyronitrile (IC50 20 µM) minimizes the confounding influence of CYP3A4‑mediated clearance. This property makes it a cleaner probe for target engagement studies, particularly when co‑administered with CYP3A4‑sensitive co‑medications.

CCR5 Antagonist Tool Compound with Favorable CYP Profile

The compound exhibits equipotent CCR5 antagonism to the 4‑fluoro isomer (IC50 9.20 µM) but offers a potentially more favorable CYP interaction profile. This combination enables researchers to explore CCR5 biology in vitro and in vivo while reducing the metabolic noise often associated with aryl nitrile analogs.

High‑Fidelity Synthetic Intermediate for Multistep Sequences

With a commercial purity of 98% , this compound enters synthetic transformations with fewer impurities than the 97%‑grade 4‑fluoro analog. This 1% purity differential can improve overall yields and reduce by‑product formation in sensitive reactions such as Grignard additions or cyano‑group manipulations, where even trace contaminants can quench reactive intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Fluorophenyl)-4-oxobutyronitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.